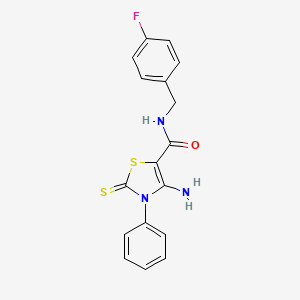
4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-N-(4-フルオロベンジル)-3-フェニル-2-チオキソ-2,3-ジヒドロ-1,3-チアゾール-5-カルボキサミドは、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、その独特のチアゾール環構造によって特徴付けられます。チアゾール環は、生物活性と潜在的な治療効果で知られています。
準備方法
合成経路と反応条件
4-アミノ-N-(4-フルオロベンジル)-3-フェニル-2-チオキソ-2,3-ジヒドロ-1,3-チアゾール-5-カルボキサミドの合成は、通常、容易に入手可能な出発物質から始まる複数の手順を伴います。一般的な合成経路の1つは、以下の手順を含みます。
チアゾール環の形成: チアゾール環は、チオ尿素誘導体とハロゲン化ケトンを伴う環化反応によって合成できます。
フルオロベンジル基の導入: フルオロベンジル基は、4-フルオロベンジルクロリドと適切な求核試薬を用いた求核置換反応によって導入されます。
アミド化: 最後のステップは、アミンとカルボン酸誘導体を使用してアミド化反応によってカルボキサミド基を形成することです。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の最適化、最終製品の純度と品質を確保するための精製技術が含まれる場合があります。
化学反応の分析
反応の種類
4-アミノ-N-(4-フルオロベンジル)-3-フェニル-2-チオキソ-2,3-ジヒドロ-1,3-チアゾール-5-カルボキサミドは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: チアゾール環は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: この化合物は、チアゾール環またはカルボキサミド基を変更するために還元することができます。
置換: フルオロベンジル基は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬は、置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアミンまたはアルコールの形成につながる可能性があります。
科学研究における用途
4-アミノ-N-(4-フルオロベンジル)-3-フェニル-2-チオキソ-2,3-ジヒドロ-1,3-チアゾール-5-カルボキサミドは、いくつかの科学研究の用途があります。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。
生物学: この化合物の生物活性は、酵素相互作用や細胞プロセスを研究するための候補となっています。
医学: その潜在的な治療特性は、特に抗炎症および抗癌研究において、新しい薬剤の開発のために調査されています。
工業: この化合物のユニークな特性は、新しい材料や化学プロセスの開発に役立ちます。
科学的研究の応用
4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
作用機序
4-アミノ-N-(4-フルオロベンジル)-3-フェニル-2-チオキソ-2,3-ジヒドロ-1,3-チアゾール-5-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。チアゾール環構造により、酵素や受容体に結合し、それらの活性を阻害または調節することができます。この相互作用は、抗炎症や抗癌活性などの様々な生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 4-アミノ-N-(4-フルオロベンジル)ベンズアミド
- 4-アミノ-N-(4-フルオロベンジル)-3-メチルベンズアミド
独自性
4-アミノ-N-(4-フルオロベンジル)-3-フェニル-2-チオキソ-2,3-ジヒドロ-1,3-チアゾール-5-カルボキサミドは、その特定のチアゾール環構造とフルオロベンジル基の存在により、ユニークです。これらの特徴は、その独特の化学的および生物学的特性に貢献し、研究および潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-amino-N-(4-fluorobenzyl)benzamide
- 4-amino-N-(4-fluorobenzyl)-3-methylbenzamide
Uniqueness
4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific thiazole ring structure and the presence of the fluorobenzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H14FN3OS2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-amino-N-[(4-fluorophenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN3OS2/c18-12-8-6-11(7-9-12)10-20-16(22)14-15(19)21(17(23)24-14)13-4-2-1-3-5-13/h1-9H,10,19H2,(H,20,22) |
InChIキー |
DCLXVSOGGUVFDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide](/img/structure/B12133031.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)


![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)
![Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12133082.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12133089.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12133095.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)
![6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12133104.png)
